2-Chloro-4-methylthieno[3,4-B]pyridine
Description
Properties
Molecular Formula |
C8H6ClNS |
|---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
2-chloro-4-methylthieno[3,4-b]pyridine |
InChI |
InChI=1S/C8H6ClNS/c1-5-2-8(9)10-7-4-11-3-6(5)7/h2-4H,1H3 |
InChI Key |
KNYRJDJCSDZOBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CSC=C12)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Recent studies have indicated that thieno[2,3-b]pyridine derivatives, including 2-Chloro-4-methylthieno[3,4-B]pyridine, exhibit significant anticancer activity. For instance, a compound derived from this class demonstrated cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism of action involves inducing apoptosis and altering metabolic pathways related to glycolysis and lipid metabolism, which are critical in cancer progression .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of a novel thieno[2,3-b]pyridine compound against various cancer cell lines. The results showed that at a concentration of 0.05 µM, the compound significantly reduced cell viability within 24 hours, with maximal effects observed at higher concentrations over extended treatment periods . This highlights the potential of this compound as a lead compound for developing new anticancer therapies.
Synthetic Applications
Reagent in Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. It is employed in the preparation of various biologically active compounds, including modulators for metabotropic glutamate receptors (mGluR5), which are implicated in neuropsychiatric disorders . The ability to modify its structure allows chemists to explore a range of derivatives with potentially enhanced pharmacological properties.
Synthesis of Other Compounds
The compound has been utilized to synthesize trifluoromethyl(pyrimidinyl) azetidinecarboxamides, which are recognized as potent TGR5 agonists with applications in metabolic diseases . This demonstrates the compound's utility not only in medicinal chemistry but also in developing new therapeutic agents targeting metabolic pathways.
Pharmacological Insights
Potential Neuropharmacological Applications
Beyond its anticancer properties, this compound is being investigated for its effects on neurotransmitter receptors. Its derivatives have shown promise as allosteric modulators of muscarinic acetylcholine receptors (mAChRs), which play critical roles in cognitive functions and could be targeted for treating conditions like Alzheimer's disease .
Data Summary Table
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Anticancer Activity | Cytotoxicity against MDA-MB-231 and MCF-7 cells | Significant reduction in cell viability observed |
| Organic Synthesis | Reagent for synthesizing mGluR5 modulators | Key intermediate for neuropharmacological compounds |
| Metabolic Disease Targets | Synthesis of TGR5 agonists | Potential applications in treating metabolic disorders |
| Neuropharmacology | Allosteric modulation of mAChRs | Implications for cognitive enhancement therapies |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-Chloro-4-methylthieno[3,4-B]pyridine (hypothetical data inferred from analogs) with structurally related compounds described in and :
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Spectral Features (1H NMR δ ppm) |
|---|---|---|---|---|---|
| This compound | Cl (C2), CH3 (C4) | ~300–350 (estimated) | 275–285 (estimated) | 70–80 | δ 2.5 (s, CH3), δ 7.8–8.2 (aromatic) |
| 2-Amino-4-(2-Cl-5-Ph)Pyridine | Cl (C2), Ph (C5) | 466–545 | 268–287 | 67–81 | δ 6.8–7.5 (aromatic), δ 5.2 (NH2) |
| Pyrido[2,3-d]pyrimidine derivatives | Variable substituents | 320–400 | 210–250 | 60–75 | δ 8.1–8.5 (pyrimidine protons) |
| 4-Chloropyrimidine derivatives | Cl (C4) | ~280–320 | 190–220 | 65–80 | δ 8.3 (pyrimidine-Cl) |
Key Observations :
- Melting Points : Chlorinated derivatives generally exhibit higher melting points (e.g., 268–287°C in ) due to increased molecular symmetry and intermolecular interactions. The methyl group may slightly reduce melting points compared to bulkier substituents like nitro or bromine .
- Spectral Data: The 1H NMR signals for the methyl group (~δ 2.5) and aromatic protons (~δ 7.8–8.2) distinguish this compound from amino-substituted analogs, which show NH2 peaks near δ 5.2 .
Reactivity and Functionalization Potential
- Chlorine Reactivity: The C2 chlorine in this compound is susceptible to nucleophilic substitution, enabling coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .
- Methyl Group Stability : Unlike nitro or bromine substituents (), the methyl group is less reactive, making it suitable for reactions requiring inert substituents .
- Comparison with Pyrazolo[3,4-B]pyridines (): Pyrazolo analogs exhibit higher electrophilicity at the fused ring due to the electron-withdrawing pyrazole moiety, whereas the thiophene in thienopyridines enhances aromatic stability .
Preparation Methods
Knoevenagel Condensation with Thiophene Derivatives
In a modified protocol, acetylacetaldehyde dimethyl acetal reacts with malononitrile in toluene or methanol under basic catalysis (e.g., piperidinium acetate) to form a dicyano intermediate. Subsequent cyclization with elemental sulfur or thiourea at elevated temperatures (70–110°C) in concentrated sulfuric acid yields the thienopyridine core. The methyl group at position 4 is introduced via the acetylacetaldehyde precursor, while chlorination at position 2 is achieved post-cyclization using POCl₃ and PCl₅.
Key Conditions :
-
Solvent: Toluene or methanol
-
Catalyst: Piperidinium acetate (0.1 equiv)
-
Temperature: 15–25°C (condensation), 50°C (cyclization)
-
Chlorination: POCl₃ (10 equiv), PCl₅ (1 equiv), reflux (115°C, 2 h)
Nucleophilic Aromatic Substitution (SNAr) for Functionalization
SNAr reactions enable late-stage functionalization of preformed pyridine rings. For 2-chloro-4-methylthieno[3,4-b]pyridine, this method involves displacing a leaving group (e.g., nitro or sulfonyl) at position 2 with a chloride ion.
Nitro Group Reduction and Chlorination
A two-step sequence from 2-nitro-4-methylthieno[3,4-b]pyridine is reported:
-
Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) or treatment with Fe/HCl reduces the nitro group to an amine.
-
Sandmeyer Reaction : The amine is diazotized with NaNO₂/HCl and heated with CuCl to introduce chlorine.
Example :
-
Starting material: 2-nitro-4-methylthieno[3,4-b]pyridine
-
Purity: >95% (HPLC)
High-Pressure Cyclization Using Q-Tube Reactors
Green chemistry approaches leverage high-pressure reactors to accelerate cyclocondensation. A Q-tube-assisted protocol for chromenopyridines is adaptable to thienopyridines by substituting chroman-4-one with thiochroman-4-one.
Ammonium Acetate-Mediated Cyclocondensation
Reaction of 3-oxo-2-arylhydrazonopropanals with thiochroman-4-one in H₂O-IPA (3:2) under 15 psi pressure yields thieno[3,4-b]pyridine derivatives. Post-synthesis chlorination at position 2 is achieved with SOCl₂.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Solvent | H₂O-IPA (3:2) |
| Pressure | 15 psi |
| Temperature | 90°C |
| Time | 4 h |
| Yield | 82% |
Direct Chlorination of Methylthienopyridine Precursors
Chlorination of 4-methylthieno[3,4-b]pyridine using phosphorus-based reagents is a straightforward route.
POCl₃/PCl₅-Mediated Chlorination
A mixture of POCl₃ (10 equiv) and PCl₅ (1 equiv) at reflux (115°C, 2 h) selectively chlorinates position 2. The reaction proceeds via electrophilic aromatic substitution, with the methyl group directing chlorination meta to itself.
Typical Workup :
-
Cool reaction mixture to 25°C.
-
Quench with ice water.
-
Extract with CH₂Cl₂, dry (Na₂SO₄), and concentrate.
-
Purify by recrystallization (ethanol/water).
Comparative Analysis of Synthetic Routes
Q & A
Q. Advanced
- DFT calculations : Model transition states to predict activation energies for cyclization or substitution reactions .
- Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., MCHR1 receptors) .
- Solvent effects : COSMO-RS simulations optimize solvent selection for solubility and reaction efficiency .
What challenges arise in achieving high purity during synthesis, and how are they addressed?
Basic
Common challenges include:
- Byproduct formation : Competing pathways generate isomers (e.g., thieno[3,2-d]pyrimidines). Mitigate via gradient elution in HPLC .
- Residual solvents : Use rotary evaporation under reduced pressure (<1 mmHg) followed by lyophilization .
- Metal contamination : Chelating resins (e.g., Chelex®) remove trace catalysts post-reaction .
How does substitution pattern on the thieno[3,4-b]pyridine core influence biological activity?
Q. Advanced
- Electron-withdrawing groups (e.g., Cl) : Enhance metabolic stability but may reduce solubility.
- Methyl groups : Improve lipophilicity, impacting membrane permeability in cell-based assays .
- SAR studies : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., MCHR1 antagonists) to map pharmacophore requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
